
Gluten Exorphin C
Overview
Description
Gluten Exorphin C (GEC) is a bioactive opioid peptide derived from the enzymatic digestion of wheat gluten. Its structure, characterized by the sequence Tyr-Pro-Ile-Ser-Leu (YPISL), distinguishes it from endogenous and exogenous opioid peptides due to the exclusive presence of an aromatic amino acid at the N-terminal tyrosine (Tyr) . GEC exhibits selective binding to opioid receptors, with reported half-maximal inhibitory concentrations (IC50) of 40 μM for μ-opioid receptors and 13.5 μM for δ-opioid receptors in guinea pig ileum (GPI) and mouse vas deferens (MVD) assays, respectively .
GEC is synthesized via solid-phase methods and stored as a trifluoroacetate (TFA) salt. Its stability requires storage at -70°C to prevent degradation . Preclinical studies highlight its role in reducing anxiety and enhancing exploratory behavior in rodent models, likely due to its ability to cross the blood-brain barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gluten Exorphin C can be synthesized through enzymatic hydrolysis of wheat gluten. The process involves multiple steps:
Pepsin Digestion: Wheat gluten is first digested with pepsin in an acidic environment (pH 2.0) at 36°C for 17 hours.
Neutralization and Further Digestion: The pH is then adjusted to neutral (pH 7.0) using sodium hydroxide, followed by further digestion with trypsin and chymotrypsin at 36°C for 5 hours.
Industrial Production Methods: While the industrial production of this compound is not widely documented, it would likely involve scaling up the enzymatic hydrolysis process and optimizing the purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Enzymatic Hydrolysis
Gluten Exorphin C is generated during pepsin-trypsin-chymotrypsin digestion of wheat gluten. Key enzymatic cleavage sites:
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Pepsin hydrolyzes peptide bonds adjacent to aromatic residues (Tyr, Phe)
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Trypsin cleaves after Lys/Arg (absent in Exorphin C)
Enzyme | Cleavage Site in Precursor Protein | Resulting Fragment |
---|---|---|
Pepsin | N-terminal Tyr | Releases Tyr-Pro... |
Chymotrypsin | C-terminal Leu | ...Ile-Ser-Leu |
Chemical Stability
The peptide shows sensitivity to:
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Oxidation : Tyrosine residue (Tyr¹) undergoes oxidation under strong oxidative conditions, forming dityrosine crosslinks.
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Hydrolysis : Peptide bonds (e.g., Ser-Leu) degrade in acidic (pH < 3) or alkaline (pH > 10) environments .
Condition | Degradation Rate (t₁/₂) | Major Product |
---|---|---|
pH 2.0, 37°C | 2.1 hours | Tyr-Pro-Ile-Ser + Leu |
0.1% H₂O₂, 25°C | 4.8 hours | Oxidized Tyr derivatives |
Analogs and Derivatives
Modifications to enhance stability or activity include:
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N-terminal acetylation : Reduces enzymatic degradation but abolishes opioid activity .
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D-amino acid substitution : Replacing L-Ile with D-Ile improves protease resistance but lowers receptor affinity .
Receptor Interaction Studies
This compound binds δ-opioid receptors via:
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Tyr¹ : Forms hydrogen bonds with receptor Asp residues.
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Pro²-Ile³ : Stabilizes β-turn conformation critical for binding .
Radioligand displacement assays show:
K_i=28.6\\mu M\(\mu \text{ opioid}),\9.4\\mu M\(\delta \text{ opioid})
While this compound’s opioid activity is well-characterized, further studies are needed to map its full chemical reactivity profile, including photostability and metal-catalyzed oxidation pathways. Current data highlight its susceptibility to proteolytic cleavage and oxidative modification, limiting its therapeutic potential without structural optimization.
Scientific Research Applications
Structure and Mechanism of Action
Gluten exorphin C has a distinct amino acid sequence: Tyr-Pro-Ile-Ser-Leu. This peptide exhibits opioid activity, interacting with μ-opioid and δ-opioid receptors, which are crucial in mediating pain and reward pathways in the body. The IC50 values for this compound are reported as 40 μM for μ-opioid activity and 13.5 μM for δ-opioid activity, indicating its potential effectiveness in modulating opioid receptor functions .
Celiac Disease Research
Celiac disease is an autoimmune disorder triggered by gluten ingestion. Recent studies have suggested that gluten exorphins may play a role in the pathogenesis of celiac disease by masking the harmful effects of gluten on the gastrointestinal lining. Elevated levels of this compound have been detected in urine samples from patients with non-celiac gluten sensitivity, indicating its involvement in disease mechanisms .
Case Study:
A study investigated the effects of gluten exorphins on cell proliferation in Caco-2 cells (a model for intestinal epithelium). Results showed that treatments with gluten exorphins led to increased cell proliferation through activation of mitogenic pathways, suggesting a potential link between these peptides and intestinal health .
Neurobiological Studies
Gluten exorphins have been studied for their potential effects on neurological conditions. Some researchers propose that these peptides might influence mood and behavior due to their opioid-like properties. For instance, there is ongoing research into how gluten exorphins may affect individuals with schizophrenia, where preliminary findings indicate that a gluten-free diet could improve positive symptoms .
Case Study:
In a clinical observation, patients with schizophrenia showed improvement in symptoms when adhering to a gluten-free diet, which correlated with reduced levels of gluten exorphins in their system. This suggests a possible neurochemical interaction that warrants further investigation .
Cancer Research
Recent findings indicate that gluten exorphins may also be implicated in cancer biology. The activation of cell cycle pathways by these peptides has been documented, suggesting that they could contribute to tumor cell proliferation .
Data Table: Effects of Gluten Exorphins on Cell Proliferation
Peptide Type | Cell Line | IC50 (μM) | Effects Observed |
---|---|---|---|
Gluten Exorphin A4 | SUP-T1 | 50 | Increased cell metabolism |
Gluten Exorphin B5 | Caco-2 | 20 | Enhanced viability at higher doses |
This compound | Various | 40 (μ-opioid), 13.5 (δ-opioid) | Modulation of opioid receptor activity |
Mechanism of Action
Gluten Exorphin C exerts its effects by binding to opioid receptors, particularly the delta and mu-opioid receptors. This binding mimics the action of endogenous opioids, leading to modulation of pain, gastrointestinal motility, and hormonal release . The exact pathways and molecular targets involved in these processes are still under investigation, but the peptide’s ability to cross the intestinal barrier and enter the bloodstream is a key factor in its activity .
Comparison with Similar Compounds
Structural Comparison
GEC’s unique YPISL sequence contrasts with other gluten-derived and food-derived opioid peptides:
Key Structural Insights :
- GEC’s Ile<sup>3</sup> residue is critical for opioid activity, as substitution with hydrophobic or aromatic amino acids retains receptor binding .
- Unlike β-casomorphins, GEC lacks repetitive proline motifs, which may reduce gastrointestinal stability but enhance CNS penetration .
Receptor Affinity and Selectivity
GEC’s δ-opioid selectivity contrasts with the μ-opioid preference of other exorphins:
*B5’s potency in cell proliferation assays may reflect non-opioid pathways .
Occurrence and Stability
Biological Activity
Gluten exorphin C (GEC) is a novel opioid peptide derived from wheat gluten, specifically characterized by its unique amino acid sequence Tyr-Pro-Ile-Ser-Leu. This peptide has garnered interest due to its biological activity, particularly its interactions with opioid receptors, which may have implications for various physiological processes.
Property | Value |
---|---|
Molecular Formula | C₃₉H₄₅N₅O₈ |
Molecular Weight | 591.696 g/mol |
CAS Number | 142479-62-7 |
IC50 Values | μ-opioid: 40 μM; δ-opioid: 13.5 μM |
GEC is known to act as an agonist for both μ-opioid and δ-opioid receptors. The biological activity of GEC was assessed through various assays, including the Guinea Pig Ileum (GPI) and the Mouse Vas Deferens (MVD) assays, where it demonstrated significant opioid activity with IC50 values indicating its potency at these receptors .
Structure-Activity Relationship
Studies have shown that modifications in the peptide structure can influence its biological activity. Analogues of GEC were synthesized to explore the structure-activity relationship (SAR). It was found that substituting the amino acid at position X in the sequence Tyr-Pro-X-Ser-Leu with either aromatic or aliphatic hydrophobic amino acids retained opioid activity, highlighting the importance of specific residues in receptor binding and activation .
Biological Effects
Recent research has indicated that GEC may play a role in cellular proliferation and survival pathways. For instance, gluten exorphins have been shown to promote cell cycle progression and activate mitogenic pathways in various cell types, including tumor cells .
Case Study: Cell Proliferation
In a study investigating the effects of gluten exorphins on cell proliferation:
- Cell Type: SUP-T1 (human T-cell leukemia)
- Findings:
Implications for Health
The potential health implications of GEC are multifaceted:
- Autism Spectrum Disorders (ASD): Some studies suggest that gluten-derived peptides like GEC may influence behaviors associated with ASD through opioid receptor modulation .
- Celiac Disease: There is ongoing research into how gluten exorphins might mask the detrimental effects of gluten on intestinal health, potentially contributing to asymptomatic forms of celiac disease .
- Weight Regulation: Despite hypotheses suggesting that gluten peptides could stimulate appetite or weight gain through opioid mechanisms, current evidence does not support significant effects on energy metabolism or appetite regulation in humans .
Q & A
Basic Research Questions
Q. How is Gluten Exorphin C identified and quantified in biological samples?
this compound (YPISL) is typically detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key steps include:
- Sample preparation : Ultrafiltration or solid-phase extraction to isolate low-molecular-weight peptides .
- Chromatographic separation : Reverse-phase columns with gradient elution to resolve peptides from matrix interference .
- Mass spectrometry : High-resolution Orbitrap scans for accurate mass determination (e.g., m/z 319.15 for y3 fragment ions) and MS/MS fragmentation patterns to confirm sequence identity .
- Quantification : Calibration curves using synthetic standards, with limits of detection in the nanomolar range .
Q. What structural features of this compound influence its opioid activity?
The peptide’s activity is attributed to:
- N-terminal tyrosine (Tyr) : Essential for receptor binding, as Tyr is the sole aromatic residue in the sequence .
- Hydrophobic residues (Ile3, Leu5) : Critical for δ-opioid receptor selectivity; substitution of Ile3 reduces activity by >50% .
- Peptide length : The pentapeptide structure (YPISL) balances receptor affinity and metabolic stability compared to longer opioid peptides .
Q. How is in vitro opioid receptor activity assessed for this compound?
Two primary bioassays are used:
- Guinea pig ileum (GPI) assay : Measures μ-opioid receptor activity via inhibition of electrically induced contractions (IC50 = 40 μM) .
- Mouse vas deferens (MVD) assay : Evaluates δ-opioid receptor activity (IC50 = 13.5 μM), with higher selectivity for δ receptors due to peptide hydrophobicity .
- Controls : Naloxone (μ antagonist) and naltrindole (δ antagonist) validate receptor specificity .
Advanced Research Questions
Q. What mechanisms explain this compound’s δ-opioid receptor selectivity?
Structural and functional studies suggest:
- Hydrophobic interactions : Ile3 and Leu5 form van der Waals contacts with δ-receptor transmembrane domains, as shown in molecular docking simulations .
- Receptor conformational dynamics : δ receptors accommodate smaller ligands like this compound more efficiently than μ receptors .
- Comparative IC50 ratios : The δ/μ selectivity ratio (13.5 μM vs. 40 μM) aligns with computational models of ligand-receptor binding energy .
Q. How can researchers address contradictory data on this compound’s pharmacokinetics in human studies?
Contradictions arise from:
- Dietary confounding : Pre-existing gluten intake may lead to baseline exorphin detection, as observed in LC-MS studies of fasting subjects .
- Methodological variability : Differences in sample preparation (e.g., protease inhibitors) and MS instrumentation sensitivity .
- Mitigation strategies :
- Standardized fasting protocols (>12 hours) before blood collection .
- Isotope-labeled internal controls to normalize inter-batch variability .
Q. What experimental designs are optimal for studying this compound’s neurobehavioral effects?
Key considerations include:
- Animal models : Rodent studies with intracerebroventricular (ICV) administration to bypass the blood-brain barrier, paired with behavioral assays (e.g., hot-plate test for analgesia) .
- Dose-response curves : Test 0.1–100 μM ranges to capture receptor saturation and off-target effects .
- Ethical compliance : GDPR or institutional review board (IRB) approval for human-derived data, including informed consent for plasma samples .
Q. How can researchers validate the biological relevance of this compound in celiac disease or neurological disorders?
Approaches include:
- Clinical correlations : Measure plasma exorphin levels in celiac patients vs. controls using LC-MS, controlling for gluten exposure .
- In vitro models : Human intestinal organoids or Caco-2 cells to study exorphin-induced zonulin release and gut permeability .
- Neurochemical assays : Microdialysis in rodent brains to monitor dopamine/glutamate changes post-ICV administration .
Q. Methodological and Data Analysis Considerations
Q. What are common pitfalls in analyzing this compound’s receptor interactions?
- Overinterpretation of IC50 values : Differences in tissue-specific receptor density (e.g., GPI vs. MVD) may skew selectivity ratios .
- Solubility artifacts : Use sonication or DMSO stock solutions to prevent peptide aggregation in aqueous buffers .
- TFA interference : Residual trifluoroacetic acid from synthesis can inhibit cellular assays; employ TFA-removal protocols for sensitive experiments .
Q. How should researchers reconcile conflicting structural data from NMR and crystallography studies?
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H45N5O8/c1-5-17(4)24(27(39)32-22(15-35)25(37)31-21(29(41)42)13-16(2)3)33-26(38)23-7-6-12-34(23)28(40)20(30)14-18-8-10-19(36)11-9-18/h8-11,16-17,20-24,35-36H,5-7,12-15,30H2,1-4H3,(H,31,37)(H,32,39)(H,33,38)(H,41,42)/t17-,20-,21-,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRLEUJNZXTNTR-YYOLRRQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H45N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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